molecular formula C7H13NO2 B1587944 (S)-(-)-4-tert-Butyl-2-oxazolidinone CAS No. 54705-42-9

(S)-(-)-4-tert-Butyl-2-oxazolidinone

Cat. No. B1587944
CAS RN: 54705-42-9
M. Wt: 143.18 g/mol
InChI Key: WKUHGFGTMLOSKM-RXMQYKEDSA-N
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Description

“(S)-(-)-4-tert-Butyl-2-oxazolidinone” is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used as a chiral auxiliary in various organic syntheses.


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

“(S)-(-)-4-tert-Butyl-2-oxazolidinone” is used as a chiral auxiliary in asymmetric cycloaddition and enolate alkylation reactions . The products are obtained in very high diastereoselectivity .


Physical And Chemical Properties Analysis

“(S)-(-)-4-tert-Butyl-2-oxazolidinone” is a solid substance . It has an optical activity of [α]21/D −16°, c = 6 in ethanol . Its melting point is 118-120 °C (lit.) .

Scientific Research Applications

Antibacterial Agents Development

(S)-(-)-4-tert-Butyl-2-oxazolidinone has been instrumental in the development of novel oxazolidinone antibacterial agents. These agents, such as U-100592 and U-100766, have shown potent in vitro activity against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Enterococcus faecium, Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These compounds have a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the ribosomal 50S subunit, which is different from traditional antibiotics, thus providing an alternative in treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).

Mechanism of Action and Resistance

Research into oxazolidinones has further elucidated their mechanism of action and resistance. Oxazolidinones inhibit the initiation of protein synthesis in bacteria by preventing the formation of the initiation complex, which is essential for protein synthesis. This action is attributed to their ability to inhibit the binding of N-formylmethionyl-tRNA to ribosomes, a critical step in the initiation of protein synthesis. Notably, these compounds do not affect the binding of mRNA or N-formylmethionyl-tRNA to the ribosomal subunits independently, indicating a specific interaction with the initiation complex formation process. Additionally, studies have shown that oxazolidinones do not induce cross-resistance with other antibiotics, and resistance development against them is relatively slow, involving mutations in the 23S rRNA (Swaney et al., 1998).

Synthetic Methodologies

The compound has also been central to the development of novel synthetic methodologies for oxazolidinones. For example, a practical and versatile synthesis was developed for the rapid preparation of oxazolidinone analogs, including linezolid, which is an FDA-approved antibacterial. This synthesis involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, resulting in high yields and enantiomeric purity of the intermediate oxazolidinones. Such methodologies facilitate the large-scale production of oxazolidinone-based antibiotics and allow for the exploration of new compounds with potentially improved antibacterial activities and safety profiles (Perrault et al., 2003).

Addressing Safety and Resistance Concerns

Further research into oxazolidinones has aimed at addressing safety concerns, such as their potential to inhibit monoamine oxidase A, which can lead to undesirable side effects. Modifications to the oxazolidinone structure, such as the introduction of 4-substituted 1,2,3-triazoles, have been explored to reduce or eliminate this activity while maintaining or improving their antibacterial efficacy. These modifications represent a significant step forward in the development of safer oxazolidinone antibiotics (Reck et al., 2005).

Safety and Hazards

“(S)-(-)-4-tert-Butyl-2-oxazolidinone” is classified as having acute toxicity - Category 4, Oral. It can cause skin irritation (Category 2) and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

(4S)-4-tert-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUHGFGTMLOSKM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426210
Record name (S)-(-)-4-tert-Butyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54705-42-9
Record name (S)-(-)-4-tert-Butyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-tert-butyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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